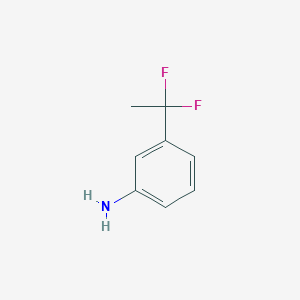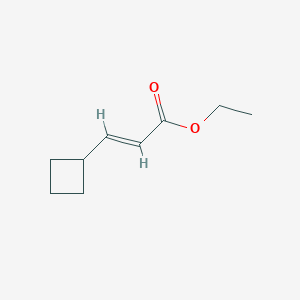![molecular formula C23H20N2S B3037100 3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-81-8](/img/structure/B3037100.png)
3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
説明
The compound "3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential chemotherapeutic properties. Although the exact compound is not directly studied in the provided papers, similar compounds with benzylsulfanyl and carbonitrile groups have been investigated.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents such as benzylidenemalononitriles, α-cyanoacrylic esters, and 3-aryl-2-cyano-2-propenethioamides in the presence of a catalyst like piperidine. These reactions yield a variety of products including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, indicating a versatile synthetic pathway that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using density functional theory (DFT), and their geometrical parameters have been found to be in agreement with X-ray diffraction (XRD) results. The molecular structure is characterized by the presence of benzylsulfanyl and carbonitrile groups, which are likely to influence the electronic properties of the molecule .
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride leads to the formation of fused systems, suggesting that the compound may also undergo similar reactions to form more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. Vibrational spectroscopic techniques such as FT-IR and FT-Raman have been used to analyze the vibrational modes. The compounds exhibit nonlinear optical properties and charge delocalization as evidenced by NBO analysis. The molecular electrostatic potential (MEP) analysis reveals regions of electrophilic and nucleophilic reactivity, which are important for understanding the reactivity of the compound .
Case Studies
Molecular docking studies suggest that these compounds could bind at the catalytic sites of various substrates through non-covalent interactions such as hydrogen bonding and π-π interactions. This indicates a potential for these compounds to act as inhibitors in biological systems, which could be relevant for the compound if it shares similar binding characteristics .
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound and its derivatives have been a subject of interest in chemical synthesis. For instance, A. Moustafa and A. S. Girgis (2007) synthesized similar compounds and determined their crystal structures using X-ray data. Their study contributed to understanding the molecular configuration of such compounds, including bond lengths and valency angles (Moustafa & Girgis, 2007).
- Similarly, S. A. Al-Issa (2012) conducted a study on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the versatile nature of these compounds in chemical synthesis (Al-Issa, 2012).
Spectroscopic and Molecular Docking Studies
- In a study by Nadia G. Haress et al. (2015), vibrational spectroscopic and molecular docking of a related compound were explored. This research is crucial for understanding the chemical properties and potential interactions of these compounds at the molecular level, which could be essential for their application in various fields (Haress et al., 2015).
Antimicrobial Activity Research
- Research on the antimicrobial properties of related compounds has been conducted. For example, V. Klimešová et al. (1999) synthesized a series of 4-(benzylsulfanyl)pyridine derivatives and tested their antimycobacterial and antifungal activities. This type of research demonstrates the potential of these compounds in developing new antimicrobial agents (Klimešová et al., 1999).
Synthesis of Derivatives and Their Potential Applications
- G. Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which could have applications in various fields. Such research is indicative of the ongoing efforts to create diverse derivatives and explore their properties (Elgemeie et al., 2017).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and inhibit tumor growth.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The compound has demonstrated in vitro cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it upregulates the level of caspase-3, a key enzyme in apoptosis .
将来の方向性
特性
IUPAC Name |
3-benzylsulfanyl-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-8-5-6-11-18(16)22-20-13-7-12-19(20)21(14-24)23(25-22)26-15-17-9-3-2-4-10-17/h2-6,8-11H,7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSUHCTILZDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118944 | |
| Record name | 6,7-Dihydro-1-(2-methylphenyl)-3-[(phenylmethyl)thio]-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
CAS RN |
439096-81-8 | |
| Record name | 6,7-Dihydro-1-(2-methylphenyl)-3-[(phenylmethyl)thio]-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439096-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-1-(2-methylphenyl)-3-[(phenylmethyl)thio]-5H-cyclopenta[c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3037017.png)
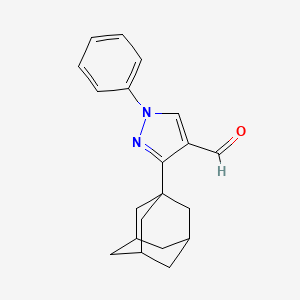
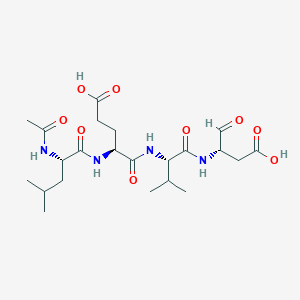
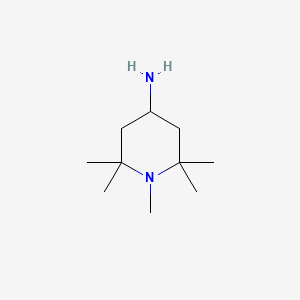
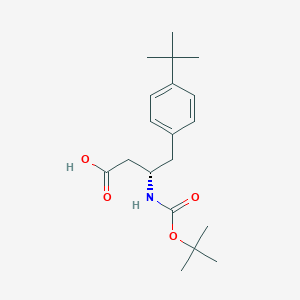
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3037029.png)
![5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037031.png)
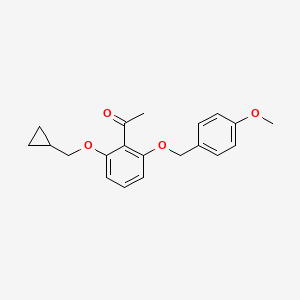
![7-bromo-9-chloro-1H,2H,3H-cyclopenta[b]quinoline](/img/structure/B3037035.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3037036.png)
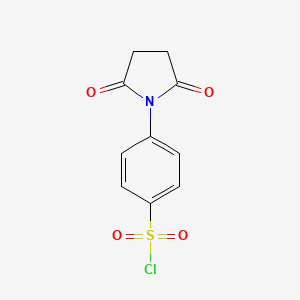
![3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B3037038.png)
